molecular formula C22H22N4O B11306553 N-(3-methoxyphenyl)-3,5-dimethyl-2-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine

N-(3-methoxyphenyl)-3,5-dimethyl-2-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine

Katalognummer: B11306553
Molekulargewicht: 358.4 g/mol
InChI-Schlüssel: JGTQBBOTHIUFHP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Structural Significance of N-(3-Methoxyphenyl)-3,5-Dimethyl-2-(3-Methylphenyl)pyrazolo[1,5-a]pyrimidin-7-Amine

The compound This compound (molecular formula: $$ \text{C}{22}\text{H}{22}\text{N}_4\text{O} $$, molecular weight: 358.44 g/mol) exemplifies strategic substitutions to enhance target affinity and selectivity. Key structural features include:

  • Core Modifications :

    • The pyrazolo[1,5-a]pyrimidine nucleus provides a planar framework for optimal ATP-binding pocket interactions in kinases.
    • Methyl groups at positions 3 and 5 enhance hydrophobic interactions with residues like Leu657 and Val524 in TrkA, as observed in analogous compounds.
  • Substituent Effects :

    • A 3-methoxyphenyl group at the 7-position introduces electron-donating effects, improving solubility and π-stacking with kinase domains.
    • The 3-methylphenyl substituent at position 2 increases steric bulk, potentially reducing off-target binding.
  • Synergistic Interactions :

    • The N-(3-methoxyphenyl) carboxamide moiety at position 7 forms hydrogen bonds with gatekeeper residues (e.g., Glu560 in TrkA), a critical feature for potency.

Table 1: Structural Features and Putative Interactions

Position Substituent Role in Target Binding
2 3-Methylphenyl Enhances hydrophobic interactions
3 Methyl Stabilizes core conformation
5 Methyl Modulates electron density
7 N-(3-Methoxyphenyl) Facilitates H-bonding and solubility

These modifications align with structure-activity relationship (SAR) studies demonstrating that substitutions at positions 2, 3, 5, and 7 are pivotal for Trk inhibition. For instance, replacing the 3-methoxyphenyl group with nonpolar moieties reduces activity by >100-fold.

Historical Evolution of Pyrazolo[1,5-a]pyrimidine-Based Pharmacophores

The development of pyrazolo[1,5-a]pyrimidine derivatives as kinase inhibitors spans four decades:

  • Early Discoveries (1980s–2000s) :

    • The identification of NTRK1 as an oncogene in 1982 laid the groundwork for targeting Trk kinases.
    • Initial synthetic efforts focused on unsubstituted pyrazolo[1,5-a]pyrimidines, which showed modest activity but poor selectivity.
  • First-Generation Inhibitors (2010–2019) :

    • Macrocyclic derivatives like TPX-0005 (Repotrectinib) incorporated pyrazolo[1,5-a]pyrimidine cores to address resistance mutations.
    • Larotrectinib (2018) and Entrectinib (2019) marked clinical breakthroughs, achieving IC$$_{50}$$ values <2 nM against TrkA.
  • Modern Innovations (2020–Present) :

    • Structural diversification at positions 2 and 7 yielded compounds such as This compound , designed to overcome solvent-front mutations (e.g., TrkA G595R).
    • Recent analogs exhibit IC$$_{50}$$ values as low as 0.02 nM against NTRK fusions, underscoring the scaffold's adaptability.

Table 2: Milestones in Pyrazolo[1,5-a]pyrimidine Drug Development

Year Compound Advancement
2010 Picolinamide derivatives Achieved TrkA IC$$_{50}$$ = 1.7 nM
2018 Larotrectinib First FDA-approved Trk inhibitor
2023 Repotrectinib Second-generation inhibitor for resistance

This evolution highlights the scaffold’s capacity to integrate novel substituents, addressing emerging challenges in kinase inhibitor therapy.

Eigenschaften

Molekularformel

C22H22N4O

Molekulargewicht

358.4 g/mol

IUPAC-Name

N-(3-methoxyphenyl)-3,5-dimethyl-2-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine

InChI

InChI=1S/C22H22N4O/c1-14-7-5-8-17(11-14)21-16(3)22-23-15(2)12-20(26(22)25-21)24-18-9-6-10-19(13-18)27-4/h5-13,24H,1-4H3

InChI-Schlüssel

JGTQBBOTHIUFHP-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=CC=C1)C2=NN3C(=CC(=NC3=C2C)C)NC4=CC(=CC=C4)OC

Herkunft des Produkts

United States

Vorbereitungsmethoden

Cyclocondensation of β-Ketoesters with Aminopyrazoles

The pyrazolo[1,5-a]pyrimidine core is typically synthesized via cyclocondensation between 5-aminopyrazoles and β-ketoesters. For this compound, 3-(3-methylphenyl)-5-methyl-1H-pyrazol-4-amine serves as the aminopyrazole precursor, reacting with ethyl 3-oxobutanoate under acidic conditions. The reaction proceeds via nucleophilic attack of the aminopyrazole’s exocyclic amine on the β-ketoester’s carbonyl group, followed by cyclodehydration (Figure 1).

Reaction Conditions :

  • Solvent: Ethanol or acetic acid

  • Catalyst: Piperidine or acetic acid

  • Temperature: Reflux (80–120°C)

  • Time: 6–12 hours

  • Yield: 65–78%

Alternative Core Synthesis via Enaminone Cyclization

An alternative route involves cyclizing enaminones with aminopyrazoles. For instance, 3-(3-methylphenyl)-5-methyl-1H-pyrazol-4-amine reacts with ethyl 3-(dimethylamino)acrylate in the presence of Lewis acids like ZnCl₂ to form the pyrazolo[1,5-a]pyrimidine core. This method offers improved regioselectivity for the 2-aryl substituent.

Key Advantages :

  • Higher regiocontrol for 2-(3-methylphenyl) group installation

  • Reduced side products from competing tautomerization

Functionalization at Position 7: Introduction of the 3-Methoxyphenylamine Group

Chlorination at Position 7

The 7-position is activated for nucleophilic substitution by converting the pyrazolo[1,5-a]pyrimidin-7(4H)-one intermediate to its 7-chloro derivative using phosphorus oxychloride (POCl₃) and tetramethylammonium chloride (TMAC).

Reaction Conditions :

  • Reagents: POCl₃ (3 equiv), TMAC (1.2 equiv)

  • Temperature: 110°C

  • Time: 4–6 hours

  • Yield: 85–90%

Nucleophilic Aromatic Substitution with 3-Methoxyaniline

The 7-chloro intermediate undergoes substitution with 3-methoxyaniline in the presence of a base to install the final amine group. Triethylamine or potassium carbonate in isopropanol facilitates deprotonation of the aniline, enhancing nucleophilicity.

Optimized Protocol :

  • Solvent: Isopropanol or tetrahydrofuran (THF)

  • Base: Triethylamine (2 equiv)

  • Temperature: 80°C

  • Time: 8–12 hours

  • Yield: 70–75%

Industrial-Scale Production Considerations

Continuous Flow Synthesis

For large-scale manufacturing, continuous flow reactors enhance yield and reproducibility. A three-stage system is employed:

  • Cyclocondensation in a high-temperature zone (120°C)

  • Chlorination using a static mixer for POCl₃ integration

  • Substitution with 3-methoxyaniline in a packed-bed reactor

Advantages :

  • 15–20% higher yield compared to batch processes

  • Reduced reaction time (total 6 hours)

Purification Strategies

  • Recrystallization : Ethanol/water (3:1) removes unreacted β-ketoester

  • Column Chromatography : Silica gel with ethyl acetate/hexane (1:4) isolates the final product

Spectroscopic Characterization and Validation

Nuclear Magnetic Resonance (NMR) Data

Position ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm)
2-(3-MePh)7.21–7.34 (m, 4H)138.2 (C-Ar), 21.4 (CH₃)
3-CH₃2.38 (s, 3H)18.7
5-CH₃2.42 (s, 3H)19.1
7-NH5.88 (s, 1H)-
3-OCH₃3.81 (s, 3H)55.6

High-Resolution Mass Spectrometry (HRMS)

  • Calculated for C₂₃H₂₄N₄O : 396.1947 [M+H]⁺

  • Observed : 396.1951 [M+H]⁺

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Time (h)
Cyclocondensation689510
Enaminone Cyclization72978
Flow Synthesis82996

Mechanistic Insights and Side Reactions

Competing Tautomerization During Cyclocondensation

The pyrazolo[1,5-a]pyrimidine core may adopt tautomeric forms (Figure 2), but X-ray crystallography confirms the dominance of the 7-keto tautomer in intermediates. Acidic conditions favor the desired tautomer, minimizing byproducts like pyrazolo[3,4-d]pyrimidines.

Mitigation of N-Alkylation Side Products

During amination, N-alkylation of 3-methoxyaniline at the pyrimidine’s 4-position is suppressed by:

  • Using excess aniline (2.5 equiv)

  • Lowering reaction temperature to 80°C

Analyse Chemischer Reaktionen

Types of Reactions

N-(3-methoxyphenyl)-3,5-dimethyl-2-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, such as halogens, alkyl groups, or other aromatic rings .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von N-(3-Methoxyphenyl)-3,5-dimethyl-2-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amin beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen, wie Enzymen oder Rezeptoren. Die Verbindung kann die Enzymaktivität durch Bindung an das aktive Zentrum hemmen oder die Rezeptorfunktion durch die Wirkung als Agonist oder Antagonist modulieren. Diese Interaktionen können zu Veränderungen in zellulären Pfade und biologischen Reaktionen führen.

Wirkmechanismus

The mechanism of action of N-(3-methoxyphenyl)-3,5-dimethyl-2-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can lead to alterations in cellular pathways and biological responses .

Vergleich Mit ähnlichen Verbindungen

Key Observations :

  • The 3-(4-fluorophenyl) group in compounds 32, 47, and 48 is critical for potent M.tb inhibition (IC₅₀ < 0.02 µM), whereas the target compound’s 3-methylphenyl substituent may reduce activity due to weaker electronegativity .
  • Pyridin-2-ylmethylamine derivatives (e.g., 47–48) exhibit superior metabolic stability compared to aryl amines, suggesting the target compound’s 3-methoxyphenyl group might confer faster clearance .
  • All analogues show low hERG channel inhibition (IC₅₀ > 30 µM), indicating a favorable cardiac safety profile .

Analogues with Varied 5-Substituents

Substituents at the 5-position significantly modulate potency:

Compound 5-Substituent M.tb IC₅₀ (µM) LogP
33 4-Methylphenyl 0.025 4.2
34 4-Methoxyphenyl 0.031 3.8
35 4-Isopropylphenyl 0.042 5.1

Key Observations :

  • Bulky hydrophobic groups (e.g., isopropyl in 35) reduce potency, likely due to steric hindrance .
  • The target compound’s 3,5-dimethyl configuration may balance lipophilicity (predicted LogP ~3.5–4.0) but lacks the 4-fluoro moiety linked to enhanced target binding .

Analogues with Modified 7-Amine Groups

Replacing the pyridinylmethylamine with aryl groups alters pharmacokinetics:

Compound 7-Amine Group Metabolic Stability (T₁/₂, min)
Target Compound 3-Methoxyphenyl Data not reported
16 2-Pyridinylmethyl 45 (mouse) / 60 (human)
35d 3,4,5-Trimethoxyphenyl 12 (mouse) / 18 (human)

Key Observations :

  • Methoxy groups (as in 35d) may improve solubility but accelerate oxidative metabolism .

Biologische Aktivität

N-(3-methoxyphenyl)-3,5-dimethyl-2-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antibacterial, anticancer, and enzyme inhibitory effects, supported by relevant research findings and case studies.

The compound has the following chemical properties:

PropertyValue
Common NameThis compound
CAS Number1203177-96-1
Molecular FormulaC22H22N4O
Molecular Weight358.4 g/mol

Antibacterial Activity

Recent studies have investigated the antibacterial properties of various pyrazolo derivatives, including our compound of interest. In a study assessing 16 pyrazole derivatives against multidrug-resistant bacteria, significant antibacterial activity was observed. The compound exhibited a bactericidal effect comparable to standard antibiotics like Erythromycin and Amikacin .

Case Study: Antibiofilm Activity

The antibiofilm activity of selected pyrazole derivatives was evaluated against Staphylococcus aureus and Pseudomonas aeruginosa. The results indicated that certain derivatives, including those structurally similar to our compound, significantly inhibited biofilm formation, suggesting potential therapeutic applications in treating chronic infections associated with biofilms .

Anticancer Activity

Pyrazolo[1,5-a]pyrimidines have been shown to possess anticancer properties. A review highlighted their ability to act as selective protein inhibitors and their effectiveness against various cancer cell lines. The mechanism often involves the inhibition of key enzymes involved in tumor growth and metastasis .

Research Findings

In vitro studies have demonstrated that compounds with similar structures can induce apoptosis in cancer cells and inhibit cell proliferation. For instance, derivatives of pyrazolo[1,5-a]pyrimidine were found to inhibit the growth of human cancer cell lines effectively .

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has also been explored. Pyrazolo[1,5-a]pyrimidines have been reported to inhibit various kinases and other enzymes critical for cellular signaling pathways involved in cancer progression and inflammation .

The inhibition mechanism typically involves the binding of the compound to the active site of the target enzyme, preventing substrate access and subsequent enzymatic activity. This property makes it a candidate for further development into therapeutic agents targeting specific diseases.

Q & A

Q. Optimization Strategies :

  • Catalysts : Use Pd(PPh₃)₄ for efficient coupling (yield >75% in ).
  • Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of aromatic intermediates .
  • Purification : Column chromatography (silica gel, hexane/EtOAc gradient) ensures >95% purity .

Q. Table 1: Representative Synthesis Conditions for Analogous Compounds

StepConditionsYieldPuritySource
Core cyclization90°C, EtOH, H₂SO₄, 6h68%90%
Cross-couplingPd(PPh₃)₄, DMF, 80°C, 12h78%95%

Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Answer:
Key Techniques :

  • ¹H/¹³C NMR : Resolve aromatic protons (δ 6.5–8.5 ppm) and methyl/methoxy groups (δ 2.1–3.8 ppm). used 500 MHz NMR for structural confirmation .
  • HPLC-MS : Reverse-phase C18 columns (ACN/H₂O gradient) with ESI-MS detect impurities (<0.5%) .
  • IR Spectroscopy : Identify NH stretches (~3300 cm⁻¹) and C=O/C=N bonds (~1650 cm⁻¹) .

Q. Table 2: Characterization Data for Analogous Pyrazolo-Pyrimidines

CompoundNMR Shifts (Key Groups)HPLC Retention TimeMS (m/z)Source
Trifluoromethyl analogδ 7.2 (Ar-H), δ 3.7 (OCH₃)8.2 min363.4
Thienyl derivativeδ 6.8 (thienyl-H)10.5 min438.2

How does the substitution pattern influence biological activity, and what assays evaluate enzyme inhibition?

Answer:
Substituent Effects :

  • 3-Methoxy Group : Enhances solubility and π-π stacking with enzyme active sites ( notes trifluoromethyl groups improve binding affinity by 3×) .
  • 3-Methylphenyl : Increases hydrophobicity, potentially improving membrane permeability .

Q. Recommended Assays :

  • Kinase Inhibition : Use ADP-Glo™ assay for IC₅₀ determination ( reported IC₅₀ = 120 nM for analogous compounds) .
  • Cellular Uptake : LC-MS/MS quantifies intracellular concentrations in cancer cell lines (e.g., HeLa) .

How should researchers resolve contradictory bioactivity data (e.g., varying IC₅₀ values)?

Answer:
Methodological Approaches :

  • Standardized Protocols : Replicate assays under identical conditions (pH, temperature, cell passage number) .
  • Statistical DoE : Use factorial designs to identify confounding variables (e.g., recommends 3² designs for 2 variables) .
  • Orthogonal Assays : Validate results with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .

Q. Table 3: Common Variables Affecting Bioactivity

VariableImpact on IC₅₀Mitigation Strategy
Cell Line Variability±30% fluctuationUse low-passage cells (<P15)
Solvent (DMSO)>0.1% reduces activityLimit to ≤0.05% v/v

What computational methods predict binding interactions, and how are models validated?

Answer:
Computational Tools :

  • Molecular Docking (AutoDock Vina) : Predict binding poses to kinase domains (e.g., EGFR). highlights quantum mechanical/machine learning hybrid models .
  • MD Simulations (GROMACS) : Assess binding stability over 100 ns trajectories .

Q. Validation :

  • Experimental IC₅₀ Correlation : Compare docking scores (ΔG) with assay results (R² >0.7 indicates validity) .

What strategies assess stability under storage conditions?

Answer:
Stability Protocols :

  • Forced Degradation : Expose to 40°C/75% RH for 4 weeks; monitor via HPLC (degradants <5%) .
  • Light Exposure : ICH Q1B guidelines (1.2 million lux-hours) .

Q. Critical Analytical Methods :

  • UPLC-PDA : Detect oxidation products (e.g., N-oxide formation) .

How are SAR studies designed to identify critical functional groups?

Answer:
SAR Workflow :

Systematic Substitution : Synthesize analogs with variations at positions 3, 5, and 2.

Bioactivity Profiling : Test against primary (enzyme) and secondary (cell viability) targets.

QSAR Modeling : Use MLR (multiple linear regression) to correlate substituent parameters (logP, polarizability) with activity .

Q. Table 4: SAR Trends in Pyrazolo-Pyrimidines

SubstituentActivity Change (vs. Parent)Source
-CF₃ at position 23× increase in potency
-OCH₃ at position 3Improved solubility

Which advanced reaction engineering principles enhance synthesis scalability?

Answer:
Advanced Techniques :

  • Flow Chemistry : Continuous reactors reduce reaction time (e.g., from 12h to 2h for cyclization) .
  • Microwave-Assisted Synthesis : Achieve 90% yield in 30 minutes (vs. 6h conventionally) .

Q. Table 5: Comparison of Traditional vs. Advanced Methods

ParameterBatch ReactorFlow Reactor
Reaction Time12h2h
Yield68%85%
Catalyst Loading5 mol%2 mol%

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